2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, a bromophenyl group, and a dimethoxybenzyl moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using bromobenzene derivatives.
Attachment of the Dimethoxybenzyl Moiety: This step involves the reaction of the intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone core can interact with active sites. The dimethoxybenzyl moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide distinguishes it from its analogs, potentially offering unique binding properties and reactivity. The combination of the pyridazinone core and the dimethoxybenzyl moiety further enhances its versatility in chemical and biological applications.
Properties
Molecular Formula |
C21H20BrN3O4 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26) |
InChI Key |
XUSAHIBISHHVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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